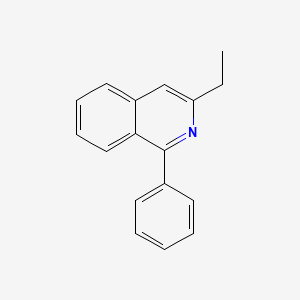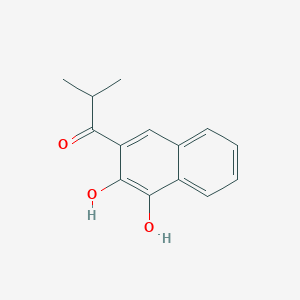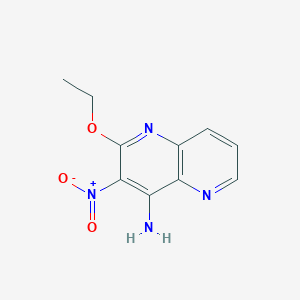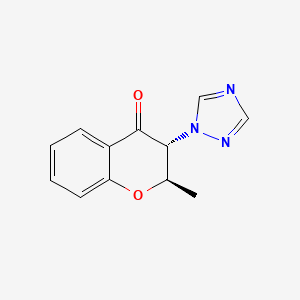
3-Ethyl-1-phenylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Éthyl-1-phénylisoquinoléine est un composé organique aromatique hétérocyclique appartenant à la famille des isoquinoléines. Les isoquinoléines se caractérisent par un cycle benzénique fusionné à un cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Éthyl-1-phénylisoquinoléine peut être réalisée par plusieurs méthodes. Une approche courante implique la cyclisation de précurseurs appropriés dans des conditions spécifiques. Par exemple, la réaction de dérivés de 3,4-diphénylbut-3-én-2-one avec un ester de polyphosphate peut produire des dérivés de 1-méthyl-3-phénylisoquinoléine . Cette méthode implique le chauffage des réactifs pour faciliter le processus de cyclisation.
Méthodes de production industrielle
La production industrielle de dérivés d'isoquinoléine implique souvent des procédés catalytiques qui peuvent être mis à l'échelle pour la synthèse à grande échelle. Ces méthodes peuvent inclure l'utilisation de catalyseurs métalliques, tels que le palladium ou le cuivre, pour promouvoir la cyclisation et la formation de la structure d'isoquinoléine souhaitée .
Analyse Des Réactions Chimiques
Types de réactions
La 3-Éthyl-1-phénylisoquinoléine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes d'isoquinoléine.
Réduction : Les réactions de réduction peuvent convertir le composé en différentes formes réduites.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire divers substituants sur le cycle isoquinoléine.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les halogénoalcanes et les composés organométalliques sont utilisés dans des conditions spécifiques pour réaliser des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes d'isoquinoléine, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle isoquinoléine .
4. Applications de la recherche scientifique
La 3-Éthyl-1-phénylisoquinoléine a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Médecine : Le composé et ses dérivés sont étudiés pour leur utilisation potentielle dans le développement de médicaments, en particulier pour cibler des voies biologiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la 3-Éthyl-1-phénylisoquinoléine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines qui jouent un rôle dans les processus biologiques. Le composé peut moduler l'activité de ces cibles, ce qui entraîne divers effets biologiques. Par exemple, certains dérivés d'isoquinoléine sont connus pour inhiber les protéines kinases, qui sont impliquées dans les voies de signalisation cellulaire .
Applications De Recherche Scientifique
3-Ethyl-1-phenylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly for targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-phenylisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, some isoquinoline derivatives are known to inhibit protein kinases, which are involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Isoquinoléine : Le composé parent de la famille des isoquinoléines, caractérisé par un cycle benzénique fusionné à un cycle pyridine.
1-Méthyl-3-phénylisoquinoléine : Un dérivé avec un groupe méthyle en position 1 et un groupe phényle en position 3.
Unicité
La 3-Éthyl-1-phénylisoquinoléine est unique en raison de la présence d'un groupe éthyle en position 3 et d'un groupe phényle en position 1. Ce schéma de substitution spécifique peut influencer la réactivité chimique et l'activité biologique du composé, le différenciant des autres dérivés d'isoquinoléine .
Propriétés
Numéro CAS |
65737-05-5 |
|---|---|
Formule moléculaire |
C17H15N |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
3-ethyl-1-phenylisoquinoline |
InChI |
InChI=1S/C17H15N/c1-2-15-12-14-10-6-7-11-16(14)17(18-15)13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
Clé InChI |
NZMRRLWEFWWQNG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4,5-Dimethoxyfuro[2,3-B]quinoline](/img/structure/B11878255.png)
![1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-](/img/structure/B11878257.png)

![N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride](/img/structure/B11878268.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)

